Sodium 3-amino-4-hydroxybenzenesulphonate
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Overview
Description
Sodium 3-amino-4-hydroxybenzenesulphonate is an organic compound with the molecular formula C6H6NNaO4S. It is a sodium salt derivative of 3-amino-4-hydroxybenzenesulfonic acid. This compound is known for its solubility in water and its applications in various chemical processes and industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-amino-4-hydroxybenzenesulphonate typically involves the sulfonation of ortho-aminophenol with sulfuric acid. The reaction proceeds as follows:
- Ortho-aminophenol is reacted with sulfuric acid to produce 3-amino-4-hydroxybenzenesulfonic acid.
- The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
- Continuous sulfonation of ortho-aminophenol using sulfuric acid in a reactor.
- Neutralization of the sulfonic acid with sodium hydroxide in a controlled environment to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Sodium 3-amino-4-hydroxybenzenesulphonate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxyl and amino groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under acidic or basic conditions.
Major Products:
Oxidation: Nitro derivatives of the compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Sodium 3-amino-4-hydroxybenzenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in biochemical assays and as a reagent in enzyme studies.
Medicine: Investigated for its potential use in drug formulations and as a diagnostic reagent.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of sodium 3-amino-4-hydroxybenzenesulphonate involves its interaction with various molecular targets:
Molecular Targets: The compound interacts with enzymes and proteins, altering their activity.
Pathways Involved: It can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes.
Comparison with Similar Compounds
- Sodium 4-hydroxybenzenesulfonate
- Sodium p-toluene sulfonate
- Sodium benzene sulfonate
Comparison:
- Uniqueness: Sodium 3-amino-4-hydroxybenzenesulphonate is unique due to the presence of both amino and hydroxyl groups on the benzene ring, which allows for diverse chemical reactivity and applications.
- Similarities: Like other sulfonates, it is highly soluble in water and acts as a surfactant and solubilizing agent .
Properties
CAS No. |
83266-79-9 |
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Molecular Formula |
C6H6NNaO4S |
Molecular Weight |
211.17 g/mol |
IUPAC Name |
sodium;3-amino-4-hydroxybenzenesulfonate |
InChI |
InChI=1S/C6H7NO4S.Na/c7-5-3-4(12(9,10)11)1-2-6(5)8;/h1-3,8H,7H2,(H,9,10,11);/q;+1/p-1 |
InChI Key |
GQBQLGGDDPZCKH-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)[O-])N)O.[Na+] |
Origin of Product |
United States |
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